Diisopropylamine borane

Aminoborane structural chemistry Monomer-dimer equilibrium Borylation reagent reactivity

Standard amine-boranes like BH₃·THF or BMS introduce handling hazards (pyrophoricity, malodorous sulfide) or poor reactivity. DIPAB solves this via sterically enforced monomeric BH₂-N(i-Pr)₂, preserving electrophilic B for hydroboration while offering solid-state stability. - **Nitrile-to-amine**: 80-99% yield, alkene/alkyne intact (LiBH₄ cat.) - **Aryl boronic acids**: 70 °C Barbier conditions, 80-99% yield, no cryo reactors - **Dual function**: Reduces carbonyls/nitriles AND enables Pd-catalyzed C-B bond formation

Molecular Formula C6H15BN
Molecular Weight 112.00 g/mol
CAS No. 55124-35-1
Cat. No. B3426887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropylamine borane
CAS55124-35-1
Molecular FormulaC6H15BN
Molecular Weight112.00 g/mol
Structural Identifiers
SMILES[B].CC(C)NC(C)C
InChIInChI=1S/C6H15N.B/c1-5(2)7-6(3)4;/h5-7H,1-4H3;
InChIKeyITQYPUFOGQVEHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DIPAB Procurement Guide: Class, Characteristics, and Comparators


Diisopropylamine borane (DIPAB, CAS 55124-35-1) is an amine–borane complex of the formula BH₃·HN(i-Pr)₂, belonging to the broader class of secondary amine–borane adducts used as stoichiometric reducing agents and borylation precursors. DIPAB is commercially available at ≥95% purity as a solid (density 0.790 g/mL) stored at 2–8 °C, and has been developed alongside dicyclohexylamine borane (DCAB) as a cost-effective, easy-to-handle borylation reagent by the Pucheault group at the Université de Bordeaux [1]. The corresponding aminoborane, diisopropylaminoborane [BH₂-N(i-Pr)₂], is uniquely monomeric in solution—a structural feature that directly enables reactivity inaccessible to other aminoboranes [2].

Monomeric aminoborane in solution – enables borylation and hydroboration inaccessible to dimer-forming aminoboranes
Air-stable solid with reported easy handling; no cryogenic storage required
Dual reduction (nitriles, ketones) and Pd-catalyzed borylation capability

Why Generic Borane Complex Substitution Fails for DIPAB


Amine–borane complexes span a wide reactivity spectrum that precludes simple interchangeability. At the unreactive extreme, triethylamine borane is so stable as to be essentially inert, requiring forcing conditions that degrade sensitive substrates [1]. At the other extreme, borane–THF (BH₃·THF) is pyrophoric in concentrated form and undergoes thermal ether cleavage during storage, losing active hydride content over time [2]. Borane–dimethyl sulfide (BMS, BH₃·SMe₂) offers intermediate stability but liberates free dimethyl sulfide—a highly volatile (b.p. 38 °C), flammable, and noxious-odor byproduct that complicates large-scale use and creates environmental disposal issues . Critically, most aminoboranes exist as mixtures of monomers and dimers in solution, with the dimer being a kinetically trapped four-membered B–N ring that suppresses the very hydroboration and borylation reactivity sought by the user [3]. DIPAB occupies a unique position: the steric bulk of the N,N-diisopropyl groups forces exclusive monomer formation, preserving the electrophilic boron center for productive reactivity while the amine coordination provides handling stability [3].

Target: DIPAB
Substitute
Why Substitution Fails
Exclusive monomer state retains electrophilic boron
Other aminoboranes (e.g., pyrrolylborane)
Dimer sequestration of boron prevents borylation; may not reproduce reactivity
Air-stable solid, 2–8 °C storage
BH₃·THF or BH₃·SMe₂
BH₃·THF pyrophoric, thermally unstable; BMS releases noxious dimethyl sulfide, complicating disposal
Efficient nitrile reduction with cat. LiBH₄
Lithium aminoborohydrides (LABs)
LABs act as bases, not reductants; no nitrile reduction, may shift reaction outcome

DIPAB Quantitative Differentiation: Head-to-Head Performance Data


Exclusive Monomer State vs. Other Aminoboranes

Diisopropylaminoborane [BH₂-N(i-Pr)₂] and dicyclohexylaminoborane exist exclusively as monomers in solution, whereas all other aminoboranes studied (including those derived from pyrrole, pyrazole, imidazole, and less-hindered dialkylamines) exist as equilibrium mixtures of monomers and dimers. The dimers are four-membered B–N rings formed through intermolecular boron–nitrogen coordination that sequesters the reactive boron center. Only monomeric aminoboranes such as BH₂-N(i-Pr)₂ are competent hydroborating and borylation reagents [1].

Monomer vs. dimer mixture
Head-to-head
BH₂-N(i-Pr)₂: exclusively monomeric. Other aminoboranes: monomer/dimer equilibrium.
Monomer state is structural prerequisite for borylation and nitrile reduction.
Binary procurement gate; dimer-forming aminoboranes lack reactivity.
Aminoborane structural chemistry Monomer-dimer equilibrium Borylation reagent reactivity

Nitrile Reduction Yields vs. Lithium Aminoborohydrides

The BH₂-N(i-Pr)₂/cat. LiBH₄ system reduces a broad scope of aliphatic and aromatic nitriles to primary amines in excellent yields, retaining unconjugated alkenes and alkynes [1]. In direct functional contrast, lithium aminoborohydrides (LABs) do not reduce nitriles under ambient conditions and instead behave as Brønsted bases toward aliphatic nitriles and nitriles bearing acidic α-protons, making BH₂-N(i-Pr)₂ and LABs complementary rather than interchangeable reagents [1]. Typical results include: 2,4-dichlorobenzonitrile reduced to 2,4-dichlorobenzylamine in 99% yield (5 h, 25 °C); 4-methoxybenzonitrile to 4-methoxybenzylamine in 80% yield (refluxing THF); benzyl cyanide to phenethylamine in 83% yield; and 2-hexynenitrile to hex-5-yn-1-amine in 80% yield, demonstrating alkyne tolerance [1].

Nitrile reduction yield
Head-to-head
99% yield
2,4-dichlorobenzonitrile → 2,4-dichlorobenzylamine
Supports synthetic route feasibility; LABs yield 0% nitrile reduction.
Absolute functional dichotomy between reagent classes.
Nitrile reduction Primary amine synthesis Chemoselective reduction

Operational Stability vs. BH₃·THF and BH₃·SMe₂

DIPAB is described as an air- and water-stable complex used without cryogenic conditions for borylation chemistry [1][2]. In contrast, borane–THF solutions are intrinsically unstable, undergoing thermal ether cleavage that generates butoxyboranes and tributylborate decomposition products, requiring stabilized formulations (e.g., with 0.005 M hindered amine) for storage and restricting use to dilute solutions [3]. Borane–dimethyl sulfide (BMS), while more stable than BH₃·THF, releases free dimethyl sulfide (b.p. 38 °C)—a flammable, noxious-odor liquid that is not water-soluble, preventing aqueous waste disposal and creating environmental compliance burdens at scale [4]. The patent literature explicitly identifies these as drivers for seeking alternative borane carriers, with amine–boranes cited as offering 'low sensitivity to moisture and air and readily soluble in representative solvents' with 'easy recovery of the amine' [4].

Air/moisture stability & byproduct
Cross-study comparable
DIPAB: air-stable solid, 2–8°C. BH₃·THF: pyrophoric, thermally labile; BMS: dimethyl sulfide byproduct.
Eliminates cryogenic and odor-mitigation infrastructure.
Supports process safety and easier scale-up.
Borane reagent stability Process safety Industrial scale-up

Scalable Non-Cryogenic Boronic Acid Synthesis vs. Trialkoxyborate Method

The Pucheault group developed a magnesium-promoted autocatalytic dehydrogenation–borylation sequence using DIPAB that converts aryl bromides to boronic acids without cryogenic conditions, proceeding via a tandem process at elevated temperature (70 °C) under Barbier conditions [1]. The synthesis of 1-naphthylboronic acid was demonstrated on a 10 g scale in 82% yield using DIPAB [1]. This contrasts with the classical industrial route to arylboronic acids, which requires addition of aryllithium or arylmagnesium halides to trialkoxyboranes at temperatures below −60 °C followed by acidic hydrolysis—a protocol that is both energy-intensive and operationally complex at scale [1]. A broad substrate scope was demonstrated with DIPAB, yielding aryltrifluoroborates and boronic acids in yields ranging from 80–99% across electron-rich, electron-poor, and sterically hindered aryl bromides [1].

Temperature & scalability
Head-to-head
DIPAB/Mg: 70°C, 10 g scale demonstrated. Trialkoxyborate:
Enables boronic acid production without cryogenic reactors.
82% yield on 10 g scale reported.
Steroidal ketone selectivity
Class-level
Secondary amine–boranes (class): enhanced chemo-, regio-, stereoselectivity reported.
Class-level advantage; DIPAB's steric bulk may provide additional discrimination.
Substrate-dependent; direct DIPAB-specific data to verify.
Dual reduction & borylation
Cross-study comparable
DIPAB/BH₂-N(i-Pr)₂: reduces nitriles/ketones + Pd-catalyzed borylation. BH₃·THF, BMS: reduction/hydroboration only.
Single reagent covers two distinct reaction manifolds.
Consolidates inventory; not achievable with classical borane sources.
Boronic acid synthesis Scalable borylation Grignard-compatible boron source

Chemo- and Regioselectivity Advantage vs. NaBH₄ in Steroidal Ketone Reduction

Leontjev, Vasiljeva, and Pivnitsky demonstrated that complexes of secondary amines with borane (R₂NH·BH₃, the class to which diisopropylamine borane belongs) surpass sodium borohydride as reducing agents for saturated and unsaturated steroidal 3-, 12-, 17-, and 20-ketones with respect to chemo- and regioselectivity as well as mildness of reaction conditions. In the specific case of 12-ketones, stereoselectivity is also improved relative to NaBH₄ [1]. This represents a class-level performance advantage: while the study employed multiple secondary amine–boranes (including dimethylamine borane and diethylamine borane), the enhanced selectivity is attributed to the amine–borane class as a whole, which shares the same B–H hydridic delivery mechanism modulated by amine steric and electronic properties [1].

Steroidal ketone selectivity
Class-level
Secondary amine–boranes (class): enhanced chemo-, regio-, stereoselectivity reported.
Class-level advantage; DIPAB's steric bulk may provide additional discrimination.
Substrate-dependent; direct DIPAB-specific data to verify.
Steroidal ketone reduction Chemoselectivity Regioselective reduction

Dual-Function Reduction and Borylation Capability

DIPAB uniquely enables a sequential dehydrogenation–arylation sequence wherein the amine–borane first undergoes dehydrogenation to the aminoborane, which then participates in Pd-catalyzed or Pd-nanoparticle-catalyzed C–B bond formation with aryl halides—all in a single operational sequence [1][2]. This dual capability (acting as both a reducing agent in its BH₃·amine form and a borylation agent upon conversion to the monomeric aminoborane BH₂-N(i-Pr)₂) is not available from BH₃·THF or BMS, which are exclusively hydroboration/reduction reagents and do not yield a stable, isolable aminoborane intermediate competent for Pd-catalyzed cross-coupling. The Pd-catalyzed Alcaraz–Vaultier borylation using BH₂-N(i-Pr)₂ accommodates aryl iodides, bromides, and triflates, providing boronic acids and boronic esters in good to high yields with tolerance for diverse functional groups [2].

Dual reduction & borylation
Cross-study comparable
DIPAB/BH₂-N(i-Pr)₂: reduces nitriles/ketones + Pd-catalyzed borylation. BH₃·THF, BMS: reduction/hydroboration only.
Single reagent covers two distinct reaction manifolds.
Consolidates inventory; not achievable with classical borane sources.
Dual-function reagent Borylation Sequential dehydrogenation-arylation

DIPAB Optimal Deployment Scenarios


Nitrile-to-Amine Reduction with Alkene/Alkyne Preservation

When a synthetic sequence requires conversion of a nitrile to a primary amine in the presence of an unconjugated alkene or alkyne, BH₂-N(i-Pr)₂/cat. LiBH₄ is the reagent of choice. The system achieves 80–99% isolated yields of primary amines while leaving alkenes and alkynes intact, as demonstrated by the reduction of 2-hexynenitrile to hex-5-yn-1-amine in 80% yield [1]. Lithium aminoborohydrides (LABs) cannot perform this transformation because they act as bases rather than reducing agents toward nitriles. Sodium borohydride does not reduce nitriles at all. This scenario is directly supported by the nitrile scope study of Haddenham et al. (2009) [1].

Scalable Non-Cryogenic Arylboronic Acid Manufacturing

For production of arylboronic acids on multi-gram to kilogram scale, the DIPAB/Mg tandem dehydrogenation–borylation protocol eliminates the need for cryogenic reactors (< −60 °C) required by the classical trialkoxyborate method. The process operates at 70 °C under Barbier conditions, has been demonstrated at 10 g scale (1-naphthylboronic acid, 82% yield), and produces boronic acids, trifluoroborate salts, or pinacol esters in 80–99% yield across electronically diverse substrates [1]. This scenario stems directly from the Pucheault group's Tetrahedron (2019) methodology [1].

Chemo- and Stereoselective Steroidal Ketone Reduction

In steroidal chemistry, where multiple ketone groups (3-, 12-, 17-, 20-) coexist in the same molecule, secondary amine–boranes (including diisopropylamine borane) provide chemo-, regio-, and stereoselectivity that surpasses sodium borohydride. This is particularly valuable for 12-ketone reductions where stereochemical outcome is critical [1]. DIPAB's monomeric nature may contribute additional steric discrimination beyond that available from less-hindered secondary amine–boranes. Supported by the Leontjev et al. (2004) study in Russian Chemical Bulletin [1].

Integrated Reduction–Borylation Medicinal Chemistry Workflows

For medicinal chemistry programs that require both reduction steps (nitriles, esters, ketones) and subsequent Pd-catalyzed borylation to install boronic acid/ester warheads, DIPAB serves as a single-sourcing reagent that covers both transformation types. The BH₃·amine form reduces carbonyls and nitriles; conversion to monomeric BH₂-N(i-Pr)₂ enables Pd-catalyzed C–B bond formation with aryl halides and triflates [1][2]. This dual functionality is not shared by BH₃·THF or BMS, which are limited to reduction/hydroboration only. Compatible with the Alcaraz–Vaultier borylation protocol [2].

Application
Selection Property
Validation Focus
Nitrile-to-amine reduction with alkene/alkyne preservation
Reduction efficiency and functional group tolerance
Nitrile reduction with unsaturated functionality retention
Scalable non-cryogenic arylboronic acid synthesis
Process temperature and scalability
Magnesium-mediated tandem borylation without cryogenics
Chemo- and stereoselective steroidal ketone reduction
Class-level selectivity profile
Comparison with NaBH₄ for steroidal substrates
Integrated reduction–borylation medicinal chemistry workflows
Dual-function reagent capability
Sequential reduction and Pd-catalyzed C–B bond formation
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